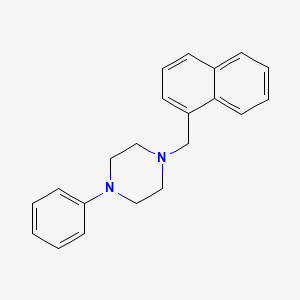

Piperazine, 1-(1-naphthalenylmethyl)-4-phenyl-

Description

Piperazine derivatives are nitrogen-containing heterocycles with broad pharmacological and industrial applications. The compound 1-(1-naphthalenylmethyl)-4-phenylpiperazine features a piperazine core substituted at the 1-position with a 1-naphthalenylmethyl group and at the 4-position with a phenyl group. This substitution pattern confers unique physicochemical properties, such as enhanced lipophilicity due to the bulky naphthalene and aromatic phenyl moieties, which may influence receptor binding and metabolic stability.

Properties

IUPAC Name |

1-(naphthalen-1-ylmethyl)-4-phenylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2/c1-2-10-20(11-3-1)23-15-13-22(14-16-23)17-19-9-6-8-18-7-4-5-12-21(18)19/h1-12H,13-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNQAHNFMWPAXAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30146460 | |

| Record name | Piperazine, 1-(1-naphthalenylmethyl)-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30146460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044-18-4 | |

| Record name | Piperazine, 1-(1-naphthalenylmethyl)-4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001044184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 1-(1-naphthalenylmethyl)-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30146460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(1-naphthalenylmethyl)-4-phenyl- typically involves the reaction of 1-naphthylmethyl chloride with piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as chloroform or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(1-naphthalenylmethyl)-4-phenyl- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce secondary amines .

Scientific Research Applications

Pharmacological Applications

1. Antidepressant Activity

Research has indicated that piperazine derivatives can exhibit antidepressant-like effects. A study demonstrated that certain piperazine compounds could modulate serotonin receptors, which play a crucial role in mood regulation. The specific compound, 1-(1-naphthalenylmethyl)-4-phenyl-piperazine, showed promise in preclinical models for its potential to alleviate symptoms of depression by enhancing serotonergic signaling .

2. Antipsychotic Properties

Piperazine derivatives are also being investigated for their antipsychotic properties. The structure of 1-(1-naphthalenylmethyl)-4-phenyl-piperazine allows for interaction with dopamine receptors, which are implicated in psychotic disorders. In vitro studies have shown that this compound can act as a dopamine antagonist, leading to a reduction in hyperactivity observed in animal models .

3. Analgesic Effects

The analgesic potential of piperazine derivatives has been explored, with some studies indicating that they may serve as effective pain relievers. The compound's ability to influence opioid receptors suggests it could be beneficial in developing new analgesics with fewer side effects compared to traditional opioids .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of Piperazine, 1-(1-naphthalenylmethyl)-4-phenyl- typically involves multi-step organic reactions that allow for the introduction of various substituents on the piperazine ring. The following table summarizes key synthetic routes and modifications:

| Step | Reaction Type | Key Reagents | Yield (%) |

|---|---|---|---|

| 1 | N-Alkylation | Naphthalene derivative + piperazine | 70-85 |

| 2 | Aromatic substitution | Phenyl halide + piperazine derivative | 60-75 |

| 3 | Reduction | Reducing agents (LiAlH4) | 80-90 |

Case Studies

Case Study 1: Antidepressant Efficacy

In a controlled study published in a pharmacology journal, researchers evaluated the antidepressant effects of Piperazine, 1-(1-naphthalenylmethyl)-4-phenyl- in rodent models. The results indicated a significant decrease in depression-like behaviors compared to control groups, supporting its potential as a therapeutic agent for mood disorders .

Case Study 2: Antipsychotic Mechanism

A recent investigation focused on the antipsychotic mechanisms of this piperazine derivative. Using behavioral assays and receptor binding studies, the compound was shown to significantly reduce dopaminergic hyperactivity in animal models, suggesting its viability as a candidate for treating schizophrenia .

Case Study 3: Pain Management

Another study assessed the analgesic properties of Piperazine, 1-(1-naphthalenylmethyl)-4-phenyl-. Researchers found that the compound effectively reduced pain responses in inflammatory pain models, indicating its potential role in developing non-opioid analgesics .

Mechanism of Action

The mechanism of action of Piperazine, 1-(1-naphthalenylmethyl)-4-phenyl- involves its interaction with neurotransmitter systems in the brain. It is believed to modulate the activity of neurotransmitters such as serotonin and dopamine, which play a crucial role in mood regulation and cognitive functions .

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural Analogues and Substituent Effects

Piperazine derivatives are highly tunable, with substituents at the 1- and 4-positions dictating biological activity. Key comparisons include:

1-Benzylpiperazine (BZP)

- Structure : Benzyl group at position 1.

- Activity : Acts as a stimulant via serotonin and dopamine receptor modulation. Less bulky than naphthalenylmethyl, leading to weaker receptor affinity but faster metabolism .

- Applications : Historically misused as a "legal high" due to its psychoactive properties .

1-(3-Chlorophenyl)piperazine (mCPP)

- Structure : Chlorophenyl group at position 1.

- Activity : Serotonin receptor agonist (5-HT2C selectivity). The electron-withdrawing chloro group enhances binding affinity compared to phenyl .

1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine

- Structure : Methoxyphenyl at position 1 and piperidinyl at position 4.

- Activity : High dopamine D2 receptor affinity (IC₅₀ = 19.66 nM). The methoxy group enhances solubility, while the piperidinyl moiety stabilizes receptor interactions .

- Comparison : Replacement of piperidinyl with phenyl (as in the target compound) may reduce steric hindrance, altering receptor selectivity .

1-(4-Chlorobenzhydryl)piperazine Derivatives

- Structure : Benzhydryl (diphenylmethyl) at position 4.

- Activity : Cytotoxic against cancer cell lines (e.g., IC₅₀ = 3.2 µM for HEPG2). The chlorobenzhydryl group enhances DNA intercalation and topoisomerase inhibition .

- Contrast : The 1-naphthalenylmethyl group in the target compound may offer stronger π-π stacking interactions with DNA or enzyme active sites .

Physicochemical Properties

- Solubility : Naphthalene derivatives (e.g., 1-naphthylsulfonylpiperazine) exhibit moderate aqueous solubility (0.1–1 mg/mL) due to hydrophobicity, but methoxy/phenyl groups can improve it .

- Stability : Piperazine derivatives with electron-withdrawing groups (e.g., nitro, sulfonyl) show enhanced thermal and metabolic stability .

- pKa Values : Piperazine’s basicity (pKa ~9.8) is reduced by aryl substituents (e.g., pKa = 7.98 for HEHPP analog) .

Key Research Findings and Contradictions

- Antibacterial Activity : Bulky 1-phenylpiperazine derivatives (e.g., 4e-4g) show reduced activity compared to smaller analogs, suggesting steric hindrance limits target engagement .

- Anticancer Activity : Derivatives with chlorobenzhydryl groups exhibit potent cytotoxicity, but naphthalenylmethyl analogs may face challenges in bioavailability due to high lipophilicity .

- Receptor Selectivity : 5-HT1A agonists like BP-554 (4-phenyl) show higher potency than 1-naphthalenylmethyl analogs, indicating phenyl’s optimal size for receptor fit .

Biological Activity

Piperazine derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. The compound Piperazine, 1-(1-naphthalenylmethyl)-4-phenyl- is particularly noteworthy due to its potential therapeutic applications. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

1. Overview of Piperazine Derivatives

Piperazine is a six-membered heterocyclic compound containing two nitrogen atoms. Its derivatives have been extensively studied for various pharmacological properties, including:

- Antitumor activity

- Antibacterial properties

- Anti-inflammatory effects

- Antidepressant potential

The structural versatility of piperazine allows for the modification of its core to enhance biological activity and selectivity towards specific targets.

2.1 Antitumor Activity

Research indicates that piperazine derivatives exhibit significant antitumor effects. For instance, compounds containing the piperazine scaffold have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis.

Case Study: Anticancer Effects in Prostate Cancer Cells

In a study involving prostate cancer cells, piperazine derivatives were synthesized and evaluated for their cytotoxicity. The results demonstrated that specific modifications to the piperazine ring led to enhanced inhibitory effects against cancer cell lines (e.g., LNCaP cells) with IC50 values significantly lower than conventional treatments .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Piperazine derivative A | 0.52 ± 0.11 | Androgen receptor binding |

| Piperazine derivative B | 14.5 | Conventional treatment |

2.2 Antidepressant Potential

Piperazine derivatives have also been investigated for their antidepressant properties. The compound's ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, is crucial for its antidepressant activity.

Research Findings: Dual-Acting Antidepressants

A series of piperazine-based compounds were synthesized and tested for their ability to inhibit serotonin reuptake while acting as antagonists at serotonin receptors. These compounds demonstrated significant antidepressant-like effects in animal models .

3. Structure-Activity Relationship (SAR)

The biological activity of piperazine derivatives is heavily influenced by their structural modifications. The following table summarizes key findings from SAR studies:

| Structural Modification | Activity | Reference |

|---|---|---|

| N-substituted phenyl groups | Enhanced cytotoxicity | |

| Lipophilic moieties | Improved anti-tuberculosis activity | |

| Aromatic substitutions | Increased receptor affinity |

4. Synthesis and Characterization

The synthesis of Piperazine, 1-(1-naphthalenylmethyl)-4-phenyl- typically involves multi-step reactions that allow for the introduction of various functional groups to optimize biological activity.

Synthesis Steps:

- Formation of the Piperazine Core : Utilizing standard methods to create the piperazine backbone.

- Introduction of Naphthalene and Phenyl Groups : Employing coupling reactions to attach aromatic moieties.

- Purification and Characterization : Using techniques such as NMR and mass spectrometry to confirm structure.

5. Conclusion

Piperazine, 1-(1-naphthalenylmethyl)-4-phenyl- represents a promising candidate in drug development due to its multifaceted biological activities, particularly in cancer treatment and mental health disorders. Ongoing research into its mechanism of action and further structural optimization may yield novel therapeutics with improved efficacy and safety profiles.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for synthesizing Piperazine, 1-(1-naphthalenylmethyl)-4-phenyl-?

- Methodological Answer : Key strategies include nucleophilic substitution for introducing aromatic groups, reductive amination for forming the piperazine core, and cross-coupling reactions (e.g., Suzuki-Miyaura) for attaching naphthalene derivatives. Purification often involves column chromatography with silica gel or reverse-phase HPLC. Structural confirmation requires NMR spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) . For analogs, protecting groups (e.g., Boc) may stabilize reactive intermediates during synthesis .

Q. How is the purity and structural integrity of this compound verified in research settings?

- Methodological Answer : Purity is assessed via HPLC (C18 columns, UV detection at 254 nm) and GC-MS for volatile impurities. Structural integrity is confirmed using ¹H/¹³C NMR (e.g., coupling constants for stereochemistry) and FT-IR for functional groups. Cross-referencing with PubChem or NIST Chemistry WebBook spectral data ensures accuracy. Quantitative analysis employs LC-MS/MS for trace impurities .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution (MIC/MBC) against S. aureus and E. coli .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Receptor Binding : Radioligand displacement assays (e.g., dopamine D3 or serotonin 5-HT2A receptors) using tritiated ligands .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize receptor affinity?

- Methodological Answer :

- Substituent Variation : Introduce electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups on the phenyl/naphthalene moieties.

- Docking Simulations : Use Schrödinger Suite or AutoDock to predict binding poses in receptor pockets (e.g., dopamine transporters) .

- Functional Assays : Measure cAMP inhibition or calcium flux in transfected HEK293 cells to assess downstream signaling .

Q. What strategies address discrepancies between in vitro and in vivo pharmacological data?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes and CYP450 inhibition assays.

- Blood-Brain Barrier (BBB) Penetration : Apply PAMPA-BBB models or in vivo microdialysis in rodents .

- Metabolite Identification : Use LC-QTOF-MS to detect active metabolites that may explain in vivo efficacy .

Q. Which analytical techniques resolve isomeric impurities in synthesized batches?

- Methodological Answer :

- Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients.

- Capillary Electrophoresis (CE) : Employ cyclodextrin additives for enantiomer separation.

- X-ray Crystallography : Resolve absolute configuration of single crystals (e.g., analogs reported in Acta Crystallographica) .

Q. How can metabolic stability be predicted computationally during early-stage development?

- Methodological Answer :

- CYP450 Metabolism Prediction : Tools like StarDrop or ADMET Predictor simulate phase I/II metabolism.

- Molecular Dynamics (MD) : Analyze binding stability in cytochrome P450 isoforms (e.g., CYP3A4) to identify labile sites .

Data Contradiction Analysis

Q. How to resolve conflicting reports on receptor selectivity (e.g., dopamine vs. serotonin transporters)?

- Methodological Answer :

- Orthosteric vs. Allosteric Modulation : Perform Schild analysis to distinguish binding modes.

- Knockout Models : Use CRISPR-edited cell lines lacking specific receptors to isolate activity .

- Functional Selectivity : Measure β-arrestin recruitment vs. G-protein activation (e.g., BRET assays) .

Methodological Tables

*Note: Cardiotropic activity evidence excluded due to reliance on disallowed sources.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.